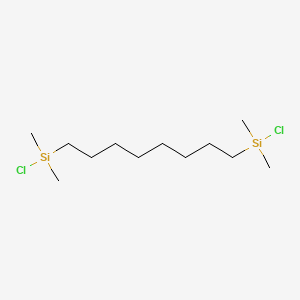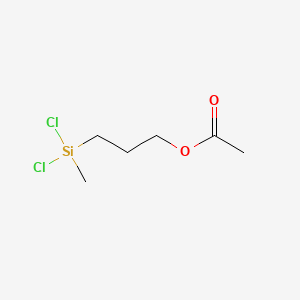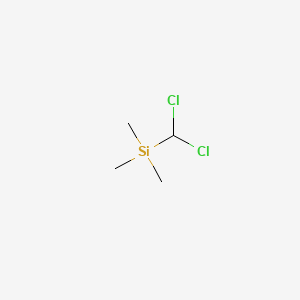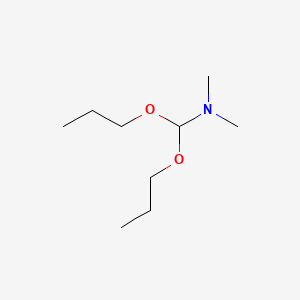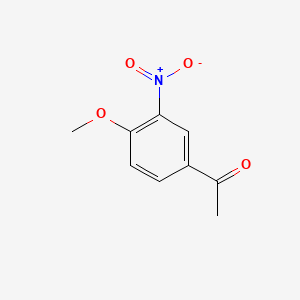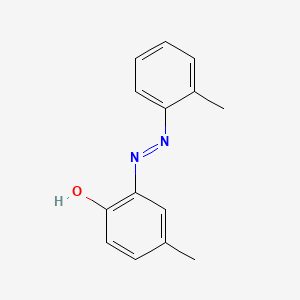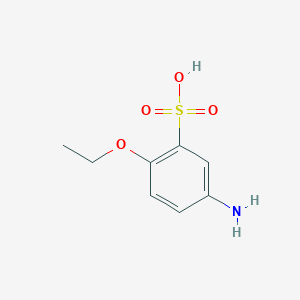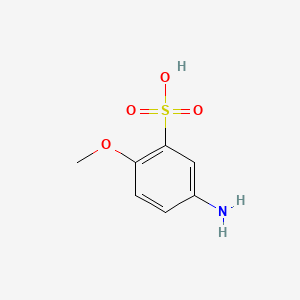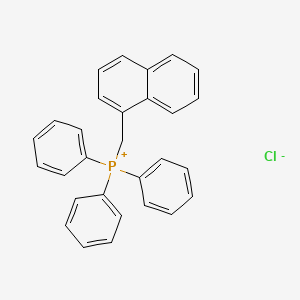
(1-Naphthylmethyl)triphenylphosphonium chloride
Descripción general
Descripción
(1-Naphthylmethyl)triphenylphosphonium chloride is an organic phosphonium salt with the molecular formula C29H24ClP. It is a white to almost white powder or crystalline solid. This compound is known for its role as a reagent in organic synthesis, particularly in the Wittig reaction, which is used to form alkenes from carbonyl compounds [2][2].
Aplicaciones Científicas De Investigación
(1-Naphthylmethyl)triphenylphosphonium chloride has several applications in scientific research:
Chemistry: Used as a reagent in the Wittig reaction to synthesize alkenes.
Biology: Employed in the synthesis of biologically active molecules and intermediates.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of fine chemicals, dyes, and materials science[][2].
Safety and Hazards
“(1-Naphthylmethyl)triphenylphosphonium Chloride” can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If skin irritation occurs or eye irritation persists, medical advice or attention should be sought .
Mecanismo De Acción
This compound is a type of organic phosphorus compound, which contains a naphthylmethyl and three phenyl groups . It is a solid substance that can be in the form of powder or crystals . It is stable at room temperature, insoluble in water, but soluble in organic solvents such as ether and toluene . It is sensitive to air and humidity, and should be stored in a dry, sealed container .
(1-Naphthylmethyl)triphenylphosphonium chloride is an important organic synthesis reagent . It is often used as a catalyst or reaction intermediate, and can participate in various organic synthesis reactions, such as the acylation of acetylene, carbene reactions, and Wittig reactions . It can also serve as a precursor for fluorescent probes and dyes .
Análisis Bioquímico
Biochemical Properties
(1-Naphthylmethyl)triphenylphosphonium chloride plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It is known to interact with enzymes, proteins, and other biomolecules. For instance, it can act as a catalyst in Wittig reactions, facilitating the formation of alkenes from aldehydes and ketones. The compound’s interactions with biomolecules are primarily based on its ability to form stable phosphonium ylides, which are crucial intermediates in various organic transformations .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes, leading to alterations in metabolic flux and energy production. Additionally, this compound has been shown to affect mitochondrial function, potentially impacting cellular respiration and ATP synthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with mitochondrial enzymes can result in changes in electron transport chain activity, affecting overall cellular energy production. Furthermore, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert conditions but can degrade in the presence of moisture or oxygen. Long-term exposure to the compound can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced mitochondrial function and improved metabolic efficiency. At high doses, this compound can become toxic, leading to adverse effects such as oxidative stress, cellular damage, and impaired organ function. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For instance, the compound can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, glycolysis, and oxidative phosphorylation. These interactions can lead to changes in metabolic flux and alterations in the levels of key metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can accumulate in certain cellular compartments, such as mitochondria, where it exerts its effects on energy production and metabolic processes. The localization and accumulation of this compound are influenced by its chemical properties, including its lipophilicity and charge .
Subcellular Localization
This compound is primarily localized in the mitochondria, where it affects various mitochondrial functions. The compound’s subcellular localization is directed by targeting signals and post-translational modifications that facilitate its transport to specific compartments. Within the mitochondria, this compound can modulate the activity of mitochondrial enzymes, influence electron transport chain function, and impact ATP synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of (1-Naphthylmethyl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with (1-naphthylmethyl) chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
C6H5P+C10H7CH2Cl→C29H24ClP
Industrial Production Methods: On an industrial scale, the synthesis is optimized for higher yields and purity. The reaction is conducted in a suitable solvent such as toluene or ether, and the product is purified by recrystallization or chromatography[2][2].
Análisis De Reacciones Químicas
Types of Reactions: (1-Naphthylmethyl)triphenylphosphonium chloride is primarily involved in the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes. This reaction is a type of substitution reaction where the phosphonium ylide intermediate is formed.
Common Reagents and Conditions:
Reagents: Aldehydes or ketones, base (e.g., sodium hydride or potassium tert-butoxide)
Conditions: Typically carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere.
Major Products: The major products of the Wittig reaction involving this compound are alkenes, with the specific structure depending on the carbonyl compound used [2][2].
Comparación Con Compuestos Similares
- Benzyltriphenylphosphonium chloride
- Methyltriphenylphosphonium chloride
- Ethyltriphenylphosphonium chloride
Comparison: (1-Naphthylmethyl)triphenylphosphonium chloride is unique due to the presence of the naphthyl group, which can influence the reactivity and selectivity in the Wittig reaction. Compared to benzyltriphenylphosphonium chloride, it offers different steric and electronic properties, which can be advantageous in specific synthetic applications [2][2].
Propiedades
IUPAC Name |
naphthalen-1-ylmethyl(triphenyl)phosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24P.ClH/c1-4-16-26(17-5-1)30(27-18-6-2-7-19-27,28-20-8-3-9-21-28)23-25-15-12-14-24-13-10-11-22-29(24)25;/h1-22H,23H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYSMPXSEXYEJV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=CC3=CC=CC=C32)(C4=CC=CC=C4)C5=CC=CC=C5.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24ClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40945961 | |
| Record name | [(Naphthalen-1-yl)methyl](triphenyl)phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40945961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23277-00-1 | |
| Record name | Phosphonium, (1-naphthalenylmethyl)triphenyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23277-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1-Naphthylmethyl)triphenylphosphonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023277001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(Naphthalen-1-yl)methyl](triphenyl)phosphanium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40945961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-naphthylmethyl)triphenylphosphonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.393 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


